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Compound of Interest

(R)-2-Methylimino-1-
Compound Name:
phenylpropan-1-ol

Cat. No.: B1213324

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (R)-2-Methylimino-1-phenylpropan-1-ol is a chiral amino alcohol with structural
similarities to cathinone derivatives. Compounds in this class are known to exhibit psychoactive
properties and may be subject to regulation. All handling and experimentation should be
conducted in compliance with local laws and institutional safety guidelines. The following
protocols are intended for research purposes only.

Introduction

(R)-2-Methylimino-1-phenylpropan-1-ol is a chiral molecule belonging to the amino alcohol
class. Its structure, featuring a phenyl group, a hydroxyl group, and a methylimino group on a
propane backbone, suggests potential biological activity. Structurally, it is related to cathinone
and its derivatives, which are known for their stimulant effects on the central nervous system
(CNS).[1][2][3] These effects are primarily mediated through interactions with monoamine
transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin
(SERT).[4] The chirality of the molecule is expected to play a significant role in its biological
activity and receptor interaction. This document provides detailed protocols for the proposed
synthesis, characterization, and biological evaluation of (R)-2-Methylimino-1-phenylpropan-1-
ol.

Predicted Biological Activity and Signhaling Pathway
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Based on its structural similarity to cathinone derivatives, (R)-2-Methylimino-1-phenylpropan-
1-ol is hypothesized to act as a monoamine transporter modulator. It may function as either a
competitive inhibitor of monoamine uptake or as a substrate that induces non-exocytotic
release of neurotransmitters (a "releaser").[4] The primary signaling pathway affected would be
the dopaminergic, noradrenergic, and serotonergic systems, leading to increased extracellular
concentrations of these neurotransmitters in the synaptic cleft.

Click to download full resolution via product page

Caption: Predicted mechanism of action for (R)-2-Methylimino-1-phenylpropan-1-ol.

Experimental Protocols
Synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol

This protocol outlines a potential synthetic route based on the asymmetric reduction of a
precursor ketone. Chiral amino alcohols can be synthesized through various methods,

including the reduction of a-amino ketones.[5]

Workflow for Synthesis and Purification:
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Start: (R)-1-Phenyl-1-hydroxypropan-2-one

Reaction with Methylamine

'

Formation of Imine Intermediate

'

Purification of Imine (e.g., Column Chromatography)

Final Product: (R)-2-Methylimino-1-phenylpropan-1-ol

Characterization (NMR, MS, Chiral HPLC)

Click to download full resolution via product page
Caption: Workflow for the synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol.

Materials:

(R)-1-Phenyl-1-hydroxypropan-2-one

Methylamine (solution in ethanol or THF)

Anhydrous Magnesium Sulfate (MgSQa)

Dichloromethane (DCM)
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Hexane
Ethyl acetate

Silica gel for column chromatography

Procedure:

Dissolve (R)-1-Phenyl-1-hydroxypropan-2-one (1 equivalent) in DCM in a round-bottom
flask.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of methylamine (1.2 equivalents) in ethanol to the cooled solution while
stirring.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, add anhydrous MgSOa to the mixture to remove water.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate
gradient.

Combine the fractions containing the pure product and evaporate the solvent.

Characterize the final product using *H NMR, 33C NMR, Mass Spectrometry, and Chiral
HPLC to confirm its structure and enantiomeric purity.

In Vitro Evaluation of Monoamine Transporter Activity

This protocol describes a competitive binding assay to determine the affinity of (R)-2-
Methylimino-1-phenylpropan-1-ol for DAT, NET, and SERT.

Materials:
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o HEK293 cells stably expressing human DAT, NET, or SERT

o Radioligands: [BHJWIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT)
e (R)-2-Methylimino-1-phenylpropan-1-ol

e Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4)

o 96-well plates

 Scintillation counter

Procedure:

Prepare cell membranes from HEK293 cells expressing the respective transporters.

e In a 96-well plate, add the cell membranes, the appropriate radioligand at its Kd
concentration, and varying concentrations of (R)-2-Methylimino-1-phenylpropan-1-ol.

e For non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT,
desipramine for NET, fluoxetine for SERT).

 Incubate the plates at room temperature for 1-2 hours.

» Terminate the binding reaction by rapid filtration through glass fiber filters.

o Wash the filters with ice-cold assay buffer.

o Measure the radioactivity retained on the filters using a scintillation counter.
o Calculate the specific binding at each concentration of the test compound.

e Determine the ICso value by non-linear regression analysis.

In Vitro Monoamine Uptake Assay

This protocol measures the ability of (R)-2-Methylimino-1-phenylpropan-1-ol to inhibit the
uptake of neurotransmitters into cells expressing the respective transporters.
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Materials:

HEK293 cells stably expressing human DAT, NET, or SERT

Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin

(R)-2-Methylimino-1-phenylpropan-1-ol

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

96-well plates

Scintillation counter

Procedure:

Plate the cells in 96-well plates and grow to confluence.
o Wash the cells with uptake buffer.

e Pre-incubate the cells with varying concentrations of (R)-2-Methylimino-1-phenylpropan-1-
ol for 10-20 minutes.

« Initiate the uptake by adding the respective radiolabeled neurotransmitter.

e Incubate for a short period (e.g., 5-15 minutes) at 37°C.

o Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

e Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
o Determine the ICso value for the inhibition of uptake.

Data Presentation

The quantitative data obtained from the binding and uptake assays should be summarized in
tables for clear comparison.
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Table 1: Binding Affinities (Ki) of (R)-2-Methylimino-1-phenylpropan-1-ol at Monoamine

Transporters
Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
(R)-2-Methylimino-1- ) ) )
Experimental Value Experimental Value Experimental Value
phenylpropan-1-ol
Cocaine (Reference) Literature Value Literature Value Literature Value
(S)-Cathinone ] ] ]
Literature Value Literature Value Literature Value

(Reference)

Table 2: Inhibition of Monoamine Uptake (ICso) by (R)-2-Methylimino-1-phenylpropan-1-ol

Compound DAT ICso (nM) NET ICso (nM) SERT ICso (nM)
(R)-2-Methylimino-1- ) ) )
Experimental Value Experimental Value Experimental Value
phenylpropan-1-ol
Cocaine (Reference) Literature Value Literature Value Literature Value
(S)-Cathinone ] ] )
Literature Value Literature Value Literature Value

(Reference)

Safety Considerations

o Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves
when handling this compound.

e Ventilation: Work in a well-ventilated fume hood.
» Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

« Toxicity: The toxicological properties of (R)-2-Methylimino-1-phenylpropan-1-ol have not
been established. Treat it as a potentially hazardous substance. Given its structural similarity
to cathinones, it may have stimulant and potentially toxic effects.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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